1H-Indole, 6-chloro-1-(diphenylmethyl)-3-(oxiranylmethyl)-
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Overview
Description
1H-Indole, 6-chloro-1-(diphenylmethyl)-3-(oxiranylmethyl)- is a complex organic compound with the molecular formula C21H16ClN. It is a derivative of indole, a heterocyclic aromatic organic compound, and features a chlorine atom, a diphenylmethyl group, and an oxiranylmethyl group attached to the indole ring.
Preparation Methods
The synthesis of 1H-Indole, 6-chloro-1-(diphenylmethyl)-3-(oxiranylmethyl)- involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The chlorination of the indole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride. The diphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using diphenylmethanol and a Lewis acid catalyst like aluminum chloride. Finally, the oxiranylmethyl group can be added via an epoxidation reaction using an appropriate epoxidizing agent .
Chemical Reactions Analysis
1H-Indole, 6-chloro-1-(diphenylmethyl)-3-(oxiranylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom on the indole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Epoxide Ring Opening: The oxiranylmethyl group can undergo ring-opening reactions with nucleophiles such as water, alcohols, or amines, resulting in the formation of various functionalized derivatives.
Scientific Research Applications
1H-Indole, 6-chloro-1-(diphenylmethyl)-3-(oxiranylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1H-Indole, 6-chloro-1-(diphenylmethyl)-3-(oxiranylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with and modify biological molecules, further contributing to its biological activity .
Comparison with Similar Compounds
1H-Indole, 6-chloro-1-(diphenylmethyl)-3-(oxiranylmethyl)- can be compared with other indole derivatives, such as:
1H-Indole, 6-chloro-1-(diphenylmethyl)-: This compound lacks the oxiranylmethyl group, making it less reactive in certain chemical reactions.
1H-Indole, 6-chloro-3-(oxiranylmethyl)-: This compound lacks the diphenylmethyl group, which may affect its biological activity and chemical reactivity.
1H-Indole, 1-(diphenylmethyl)-3-(oxiranylmethyl)-: This compound lacks the chlorine atom, which may influence its chemical properties and reactivity.
The presence of the chlorine atom, diphenylmethyl group, and oxiranylmethyl group in 1H-Indole, 6-chloro-1-(diphenylmethyl)-3-(oxiranylmethyl)- makes it unique and potentially more versatile in its applications compared to similar compounds.
Properties
CAS No. |
872674-33-4 |
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Molecular Formula |
C24H20ClNO |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
1-benzhydryl-6-chloro-3-(oxiran-2-ylmethyl)indole |
InChI |
InChI=1S/C24H20ClNO/c25-20-11-12-22-19(13-21-16-27-21)15-26(23(22)14-20)24(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,14-15,21,24H,13,16H2 |
InChI Key |
QFMANJKVKCPBQA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=CN(C3=C2C=CC(=C3)Cl)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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